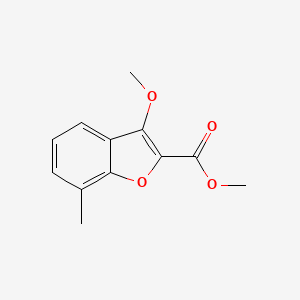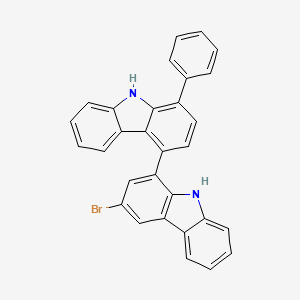![molecular formula C14H15N5O4 B11777697 1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11777697.png)
1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylicacid is a complex heterocyclic compound that features a pyridazine ring fused with a tetrahydropyridine ring and an imidazole ring. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylicacid typically involves multiple steps, including the formation of the pyridazine and imidazole rings. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require neutral or mildly acidic environments to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which may exhibit different pharmacological properties and applications.
Scientific Research Applications
1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylicacid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and its derivatives share a similar core structure and exhibit a range of biological activities.
Imidazole Derivatives: Compounds like 1H-imidazole-4-carboxylic acid and its analogs are structurally related and have diverse pharmacological properties.
Uniqueness
1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylicacid is unique due to its fused ring system, which combines the properties of both pyridazine and imidazole rings
Properties
Molecular Formula |
C14H15N5O4 |
|---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
1-(6-ethoxycarbonyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15N5O4/c1-2-23-14(22)18-4-3-10-9(6-18)5-12(17-16-10)19-7-11(13(20)21)15-8-19/h5,7-8H,2-4,6H2,1H3,(H,20,21) |
InChI Key |
KJCGCRZDKUIZJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=NN=C(C=C2C1)N3C=C(N=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11777624.png)

![3-Chloro-N-(2-cyanophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11777648.png)
![4-Bromo-2-fluorobenzo[d]oxazole](/img/structure/B11777649.png)
![4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11777651.png)
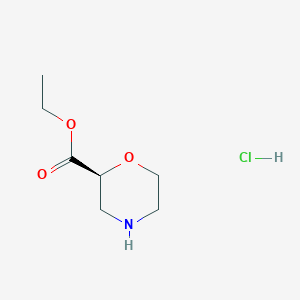
![2-([1,1'-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole](/img/structure/B11777663.png)
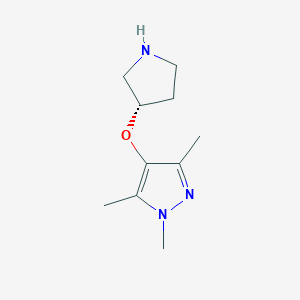
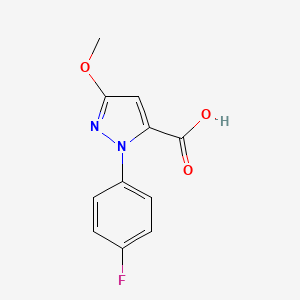
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11777688.png)
![3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B11777691.png)
